1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride
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Overview
Description
1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The dihydrochloride form is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound with high purity. The use of catalysts, such as transition metals, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine-3-carboxylic acid, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. It is known to interact with γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and has a similar imidazo[1,2-a]pyridine structure.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHXQIUZVUXLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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